![molecular formula C8H12O2 B1346715 Bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 824-62-4](/img/structure/B1346715.png)

Bicyclo[2.2.1]heptane-2-carboxylic acid

Descripción general

Descripción

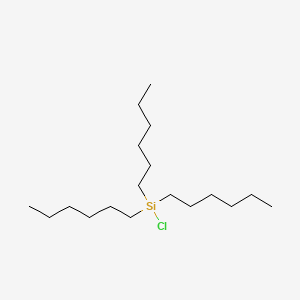

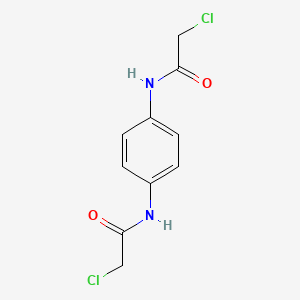

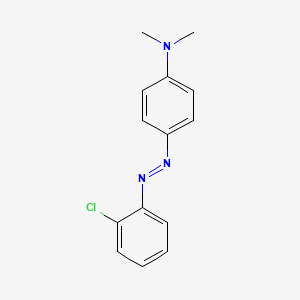

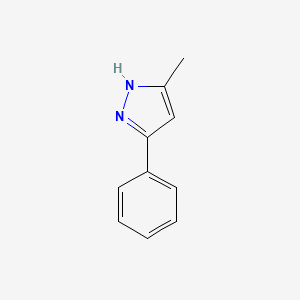

“Bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C8H12O2 . It is also known by other names such as “2-Norbornanecarboxylic acid”, “Norbornane-2-carboxylic acid”, and "Bicyclo (2.2.1)heptane-2-carboxylic acid" .

Synthesis Analysis

An efficient asymmetric synthesis of 6-aminothis compound as a novel gamma-turn mimic has been achieved . Another synthetic method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis (silyloxy)-1,3-cyclopentadienes .

Molecular Structure Analysis

The molecular weight of “this compound” is 140.18 g/mol . The IUPAC name is "bicyclo [2.2.1]heptane-2-carboxylic acid" . The InChI code is "InChI=1S/C8H12O2/c9-8 (10)7-4-5-1-2-6 (7)3-5/h5-7H,1-4H2, (H,9,10)" .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 140.18 g/mol . The computed XLogP3-AA value is 1.8 .

Aplicaciones Científicas De Investigación

Mass Spectrometry in Stereochemical Problems

The mass spectrometric behavior of Bicyclo[2.2.1]heptane-2-carboxylic acid and its stereoisomers has been extensively studied. This research provides significant insights into the characterization of stereoisomers and their fragmentation patterns, enhancing our understanding of stereochemistry in organic compounds (Curcuruto et al., 1991).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives of this compound has been determined through single-crystal X-ray analysis. This research is pivotal in understanding the physical and chemical properties of these compounds and their potential applications in various fields, including materials science and pharmaceuticals (Glass et al., 1990).

Development of Polyimides

Research has been conducted on the synthesis of fully alicyclic polyimides using this compound derivatives. These studies are crucial for the development of new materials with potential applications in various industries, including electronics and aerospace (Matsumoto, 2001).

Synthesis of Chiral Auxiliaries

This compound has been used in the synthesis of diastereomerically pure chiral auxiliaries. These compounds are significant in the field of asymmetric synthesis, which is a critical area in the development of pharmaceuticals and fine chemicals (Ishizuka et al., 1990).

Microbiological Asymmetric Hydroxylation

The hydroxylation of this compound by various microorganisms has been explored, leading to the production of chiral synthons. These findings have significant implications in the field of green chemistry and biocatalysis (Yamazaki & Maeda, 1985).

Synthesis of Bicyclic Tertiary α-Amino Acids

Studies have shown the synthesis ofnovel bicyclic α-amino acids using this compound derivatives. These compounds are important for generating neuronal nicotinic receptor ligands, highlighting their potential in neuroscience and pharmacology research (Strachan et al., 2006).

Development of Constrained Methionine Analogue

Research on this compound has led to the synthesis of conformationally restricted methionine analogues. These studies contribute to our understanding of protein structure and function, with implications for drug design and molecular biology (Glass et al., 1992).

Enantioselective Synthesis of Bicyclo[2.2.1]heptanedicarboxylic Acid

Efforts have been made in the enantioselective synthesis of half-esters of Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. These findings are significant in the synthesis of chiral building blocks for natural products and enhance our capabilities in asymmetric synthesis (Ohtani et al., 1991).

Study of Homo-thiopeptides

Research into homo-thiopeptides based on Bicyclo[2.2.1]heptane-2-endo-carboxylic acid has been conducted, revealing their preference for ordered secondary structures. This research provides valuable insights into peptide chemistry and protein engineering (Otani et al., 2012).

Synthesis of Bicyclic Tertiary Alpha-Amino Acids

Further research on the synthesis of bicyclic alpha-amino acids using this compound has been conducted, focusing on generating ligands for neuronal nicotinic receptors. This highlights the compound's importance in neurochemical research (Strachan et al., 2006).

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Bicyclo[2.2.1]heptane-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, altering its conformation and, consequently, its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in metabolic processes . Additionally, this compound can impact cellular metabolism by altering the flux through various metabolic pathways, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding can result in conformational changes in the target biomolecule, affecting its activity and interactions with other molecules. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including disruption of normal cellular processes and potential toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux, leading to changes in the levels of key metabolites. The compound’s involvement in these pathways highlights its role in regulating cellular metabolism and maintaining metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as its accumulation in certain tissues or organelles may enhance or inhibit its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects

Propiedades

IUPAC Name |

bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESWDXIHOJGWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901315 | |

| Record name | NoName_413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-62-4, 934-28-1, 934-29-2 | |

| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornanecarboxylic acid, endo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-bicyclo(2.2.1)heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Bicyclo[2.2.1]heptane-2-carboxylic acid acts as a potent competitive inhibitor of the L-type amino acid transporter 1 (LAT1). [, ] This transporter plays a crucial role in transporting large neutral essential amino acids into cells, particularly tumor cells which often overexpress LAT1. [] By inhibiting LAT1, the compound effectively blocks the uptake of essential amino acids, leading to the inhibition of protein synthesis and ultimately, tumor cell proliferation. [, ]

A: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it does describe its structure and derivatives. [, , ] The compound consists of a bicyclic ring system (bicyclo[2.2.1]heptane) with a carboxylic acid (-COOH) functional group attached to the second carbon atom. Specific spectroscopic data, such as 1H and 13C NMR, has been used to elucidate the stereochemistry and structure of its derivatives. [, ]

A: Research indicates that the position of substituents on the this compound scaffold influences its activity and selectivity. [, ] For instance, the 7-substituted isomer of a 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid derivative exhibited significantly higher potency in inhibiting LAT1 compared to its 5-substituted counterpart. [] Additionally, modifications to the carboxylic acid functional group, such as esterification, can alter the compound's pharmacological properties. []

A: Studies utilizing this compound derivatives have demonstrated promising results in both in vitro and in vivo settings. In vitro, these compounds exhibited enhanced antitumor activity against murine L1210 leukemic cells compared to the standard L-phenylalanine mustard (L-PAM). [] In vivo studies have focused on evaluating the potential of radiolabeled this compound analogs, like [18F]FACBC, as PET tracers for imaging breast cancer and multiple myeloma. [, ] These studies highlighted the ability of such compounds to accumulate in tumor cells, suggesting their potential as diagnostic tools.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.